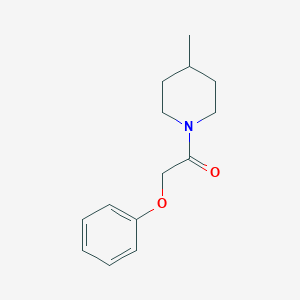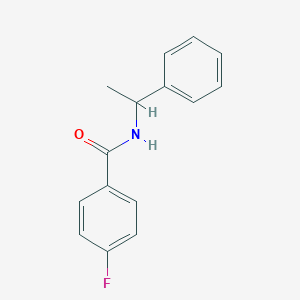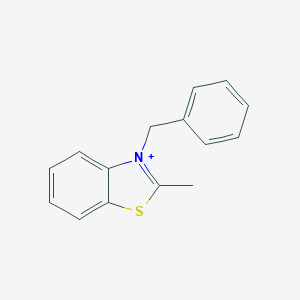![molecular formula C18H18F2N2O4S B261558 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BDP" and is used as a research tool in the study of various biological processes.
作用机制
The mechanism of action of BDP is not fully understood, but it is believed to interact with various proteins and enzymes in cells. BDP has been shown to bind to G protein-coupled receptors, leading to downstream signaling events. BDP has also been shown to interact with proteases, leading to the cleavage of the compound and the release of a fluorescent signal.
Biochemical and Physiological Effects:
BDP has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without any significant adverse effects. BDP has been shown to be stable in biological fluids, making it an ideal tool for in vivo imaging studies.
实验室实验的优点和局限性
One of the advantages of using BDP in scientific research is its versatility. It can be used as a fluorescent probe, a ligand, or a substrate for proteases. Additionally, BDP has been shown to have minimal toxicity, making it a safe tool for in vitro and in vivo experiments. However, one of the limitations of using BDP is its cost. It is a relatively expensive compound, which may limit its use in some research settings.
未来方向
For the use of BDP include the development of new imaging probes and the development of new protease inhibitors.
合成方法
The synthesis of BDP involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,6-difluorobenzene sulfonyl chloride in the presence of a base. This method has been optimized to produce high yields of pure BDP. The purity of the compound is essential for its use in scientific research.
科学研究应用
BDP has been extensively used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for imaging mitochondria in live cells. BDP has also been used as a ligand for G protein-coupled receptors, making it a valuable tool in drug discovery and development. Additionally, BDP has been used as a substrate for proteases, making it useful in enzyme assays.
属性
产品名称 |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C18H18F2N2O4S |
分子量 |
396.4 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-difluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H18F2N2O4S/c19-14-2-1-3-15(20)18(14)27(23,24)22-8-6-21(7-9-22)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2 |
InChI 键 |
RJKDXOQHQCVGLY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
规范 SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
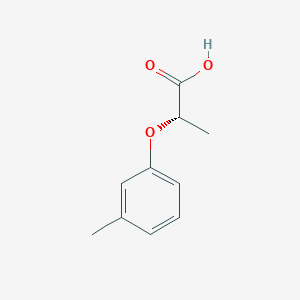


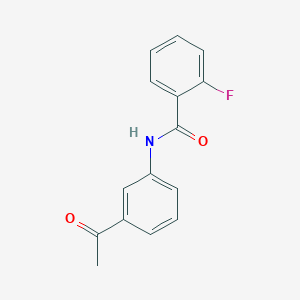

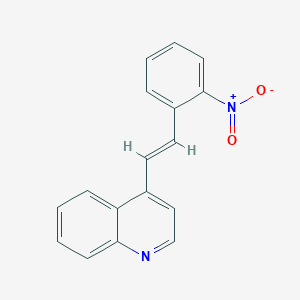
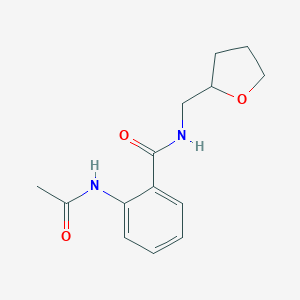
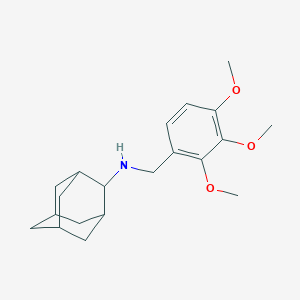
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
